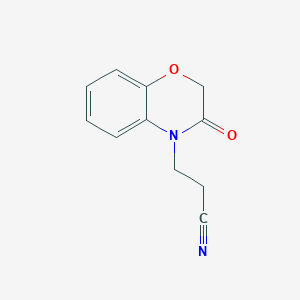

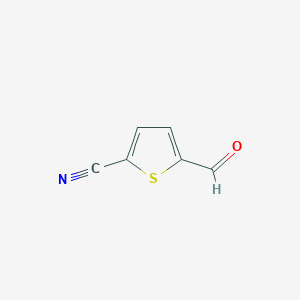

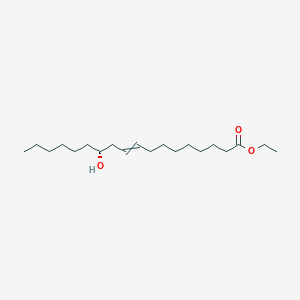

4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile" often involves steps that include acetylation, anhydro formation, and deoxygenation processes. For example, the synthesis of various glycal derivatives, including acetyl and deoxy modifications, has been reported through methods involving direct condensation, acetylation, and selective reduction steps (Gupta et al., 2008).

Molecular Structure Analysis

X-ray diffraction methods have been employed to investigate the crystal structure of similar compounds, revealing details such as conformation, bond angles, and the crystal system. For instance, studies have detailed the crystal and molecular structures of derivatives crystallizing in specific systems, showcasing the arrangement and conformation of the sugar rings and acetyl groups (Krajewski et al., 1984).

Chemical Reactions and Properties

Reactions involving similar compounds have included halogenation, etherification, and cyclization, often yielding a variety of nucleosidic and non-nucleosidic products. These reactions are typically characterized by their regioselectivity and the formation of stereoisomers. For example, the reaction of a 2-deoxyglycal with theophylline under catalytic conditions demonstrates the potential for generating diverse products with varying functional groups (Pravdic & Danilov, 1981).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal systems, are crucial for understanding the behavior of these compounds under different conditions. For example, the determination of crystal systems and cell constants provides insight into the solid-state structure of these molecules, which is essential for their characterization and potential application (Krajewski et al., 1984).

Chemical Properties Analysis

Chemical properties such as reactivity towards various reagents, stability under different conditions, and the ability to undergo specific transformations are central to the utility of these compounds in synthetic chemistry. Studies have explored the reactivity of glycal derivatives towards nucleophiles, electrophiles, and other modifying agents, revealing pathways for the synthesis of structurally complex and functionally diverse molecules (Gupta et al., 2008).

Applications De Recherche Scientifique

Analytical Methods for Antioxidant Activity

Antioxidant Analysis : Research on antioxidants is significant in fields ranging from food engineering to medicine. Various tests such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH are critical for determining the antioxidant activity of compounds. These methods, based on chemical reactions and monitored through spectrophotometry, have been applied successfully to analyze antioxidant capacity in complex samples. This approach could be relevant for evaluating the antioxidant potential of various chemical compounds, including those related to the chemical structure (Munteanu & Apetrei, 2021).

Environmental Impact of Chemicals

Herbicide Toxicity and Environmental Impact : Studies on the environmental impact of chemicals, such as the herbicide 2,4-D, provide insights into the ecological and toxicological aspects relevant to chemical applications in agriculture and urban settings. This research emphasizes the need for understanding chemical toxicity and mutagenicity, highlighting the significance of assessing chemical compounds for their environmental sustainability and safety (Zuanazzi, Ghisi, & Oliveira, 2020).

Nanotechnology in Material Science

Nanomaterials for Enhanced Wood Properties : The application of nanomaterials in wood science demonstrates innovative approaches to improve key wood properties such as dimensional stability and biodegradability resistance. This research area explores how nanotechnology can offer green and sustainable solutions for material science, potentially applicable to a wide range of chemical compounds for enhancing material performance (Papadopoulos, Bikiaris, Mitropoulos, & Kyzas, 2019).

Orientations Futures

Propriétés

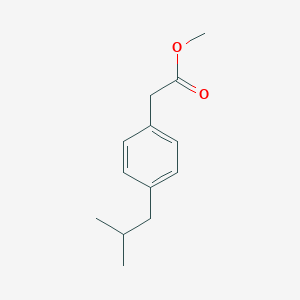

IUPAC Name |

[(3R,4S)-4-acetyloxy-6-cyano-3,4-dihydro-2H-pyran-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-6(12)15-9-3-8(4-11)14-5-10(9)16-7(2)13/h3,9-10H,5H2,1-2H3/t9-,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXDTKJIUISDND-VHSXEESVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(=CC1OC(=O)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1COC(=C[C@@H]1OC(=O)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

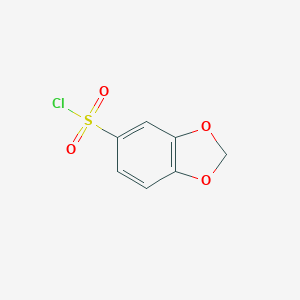

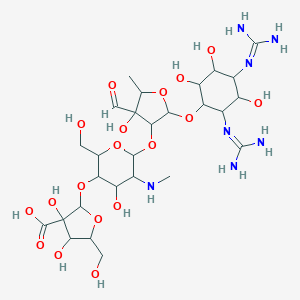

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B56698.png)